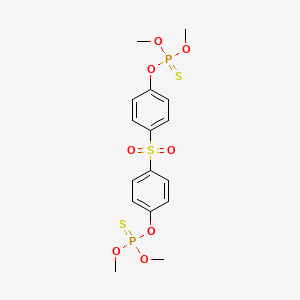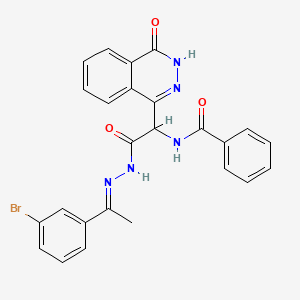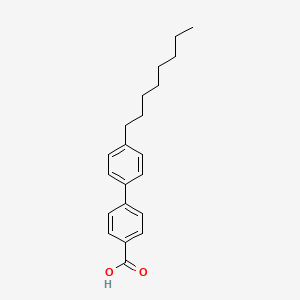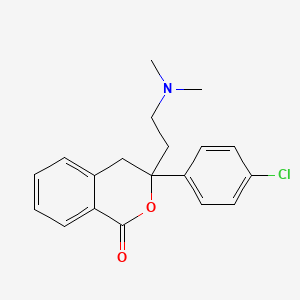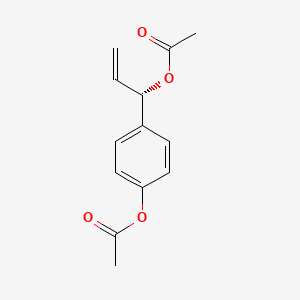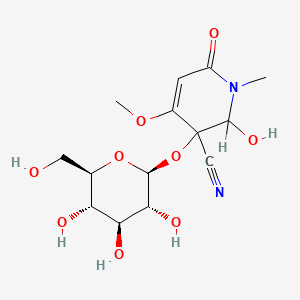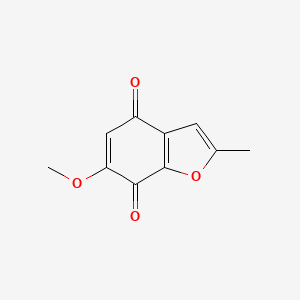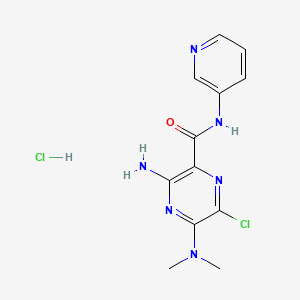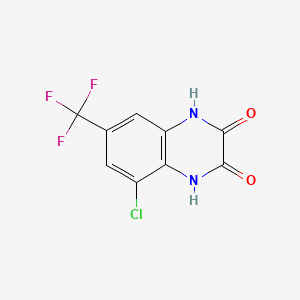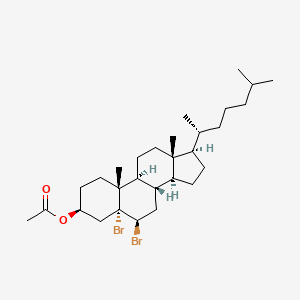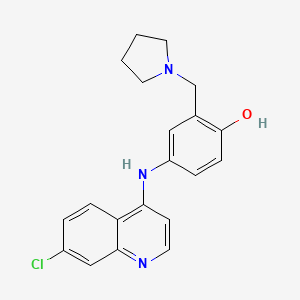
阿莫地喹
描述
科学研究应用
作用机制
阿莫喹啉通过集中在红内寄生虫的消化空泡中发挥作用。 它抑制寄生虫的血红素聚合酶,导致可溶性血红素的积累,这对寄生虫有毒 . 该机制类似于其他4-氨基喹啉化合物 .
生化分析
Biochemical Properties
Amopyroquine plays a significant role in biochemical reactions, particularly in the inhibition of haem polymerase within the Plasmodium parasite. This inhibition leads to the accumulation of toxic haem, which is detrimental to the parasite. Amopyroquine interacts with various biomolecules, including haem and haemozoin, disrupting the detoxification process of haem within the parasite’s digestive vacuole . Additionally, Amopyroquine is known to interact with enzymes involved in the parasite’s metabolic pathways, further inhibiting its growth and replication .
Cellular Effects
Amopyroquine exerts its effects on various cell types, primarily targeting the Plasmodium-infected erythrocytes. It disrupts cellular processes by inhibiting haem polymerase, leading to the accumulation of toxic haem and subsequent cell death . Amopyroquine also affects cell signaling pathways and gene expression within the parasite, contributing to its antimalarial activity . In human cells, Amopyroquine has been shown to accumulate in neutrophils, where it can deplete glutathione and induce oxidative stress .
Molecular Mechanism
The molecular mechanism of Amopyroquine involves its binding to haem within the digestive vacuole of the Plasmodium parasite. This binding prevents the conversion of haem to haemozoin, a non-toxic form, leading to the accumulation of toxic haem . Amopyroquine also inhibits haem polymerase, an enzyme crucial for the detoxification process . Additionally, Amopyroquine can interfere with the parasite’s DNA replication and transcription processes, further inhibiting its growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amopyroquine have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation and the development of resistance in the parasite . Long-term studies have shown that Amopyroquine can have sustained effects on cellular function, particularly in inhibiting the growth and replication of the Plasmodium parasite . Prolonged exposure to Amopyroquine can lead to the development of resistance, necessitating the use of combination therapies .
Dosage Effects in Animal Models
In animal models, the effects of Amopyroquine vary with different dosages. At therapeutic doses, Amopyroquine effectively inhibits the growth of the Plasmodium parasite without causing significant toxicity . At higher doses, Amopyroquine can induce adverse effects, including hepatotoxicity and oxidative stress . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance the antimalarial activity but increases the risk of toxicity .
Metabolic Pathways
Amopyroquine is involved in several metabolic pathways within the Plasmodium parasite. It primarily affects the haem detoxification pathway by inhibiting haem polymerase . Additionally, Amopyroquine can interfere with other metabolic processes, including DNA replication and transcription . The compound is metabolized in the liver, where it undergoes biotransformation to produce active and inactive metabolites .
Transport and Distribution
Amopyroquine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It accumulates in the digestive vacuole of the Plasmodium parasite, where it exerts its antimalarial effects . In human cells, Amopyroquine is distributed to various tissues, including the liver and spleen, where it can induce oxidative stress and other cellular effects .
Subcellular Localization
The subcellular localization of Amopyroquine is primarily within the digestive vacuole of the Plasmodium parasite . This localization is crucial for its antimalarial activity, as it allows the compound to interact with haem and inhibit haem polymerase . In human cells, Amopyroquine can localize to the cytoplasm and other organelles, where it can induce oxidative stress and other cellular effects .
准备方法
合成路线和反应条件
阿莫喹啉的合成涉及几个关键步骤:
胺基的保护: 此步骤对于防止后续步骤中发生不需要的反应至关重要.
曼尼希反应: 此反应在醇基的邻位进行.
迈克尔加成: 此步骤中加入丙烯酸.
弗里德尔-克拉夫茨环化: 此步骤形成化合物的核心结构.
化学选择性亲核芳香取代 (SNAr): 此步骤完成了合成.
工业生产方法
阿莫喹啉的工业生产方法没有广泛记录,但它们很可能遵循类似的合成路线,并针对大规模生产进行了优化。 这些优化可能包括使用连续流反应器和自动化合成设备来提高产量并缩短生产时间 .
化学反应分析
反应类型
阿莫喹啉经历了几种类型的化学反应:
氧化: 此反应可以改变喹啉环,影响化合物的活性.
还原: 此反应可以将硝基还原为胺.
常用试剂和条件
氧化剂: 例如高锰酸钾 (KMnO4) 和过氧化氢 (H2O2).
还原剂: 例如硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4).
取代试剂: 例如卤化物和亲核试剂.
主要形成的产物
相似化合物的比较
类似化合物
阿莫地喹: 另一种具有抗疟疾特性的4-氨基喹啉.
氯喹: 一种著名的抗疟疾药物,其作用机制类似.
N-叔丁基阿莫地喹: 阿莫地喹的衍生物,具有改善的脂溶性和降低的耐药性.
阿莫喹啉的独特性
阿莫喹啉的独特之处在于其特定的结构修饰,与其他4-氨基喹啉化合物相比,这些修饰增强了其稳定性并降低了耐药性 . 它通过与50S核糖体亚基结合抑制厌氧细菌生长的能力也使其与其他类似化合物区别开来 .
属性
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24-9-1-2-10-24/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWCUCSDUMVJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10350-81-9 (di-hydrochloride) | |
| Record name | Amopyroquine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50203544 | |
| Record name | Amopyroquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550-81-2 | |
| Record name | Amopyroquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amopyroquine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amopyroquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOPYROQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV6L22Y9QF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



